molecular formula C11H13NO4 B13180595 [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol

[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol

Cat. No.: B13180595
M. Wt: 223.22 g/mol
InChI Key: FZWYNPKHGULRLN-GXSJLCMTSA-N
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Description

[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is a chiral tetrahydrofuran derivative featuring a 3-nitrophenyl substituent at the 4-position of the oxolane ring and a hydroxymethyl group at the 2-position. The nitro group confers strong electron-withdrawing effects, influencing solubility, stability, and reactivity compared to other substituents .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

[(2R,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H13NO4/c13-6-11-5-9(7-16-11)8-2-1-3-10(4-8)12(14)15/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1

InChI Key

FZWYNPKHGULRLN-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(COC1CO)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol typically involves the reaction of a suitable oxolane derivative with a nitrophenyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The oxolane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares a common oxolane-methanol backbone with the following analogs (Table 1):

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol 3-Nitrophenyl (C-4) C₁₁H₁₃NO₄ 223.23* Electron-withdrawing nitro group
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol 3-Fluorophenyl (C-4) C₁₁H₁₃FO₂ 196.22 Electron-withdrawing fluoro group
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol 2-Methylphenyl (C-4) C₁₂H₁₆O₂ 192.25 Electron-donating methyl group
[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol 4-Nitrophenyl (C-4) C₁₁H₁₃NO₄ 223.23 Nitro group at para position

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The nitro group (3- or 4-position) increases molecular weight and polarity compared to fluoro or methyl substituents.

Positional Isomerism :

  • The 3-nitrophenyl isomer (target compound) and 4-nitrophenyl analog () differ in nitro group orientation. Para-substitution may alter crystal packing and intermolecular interactions compared to meta-substitution .

Physicochemical Properties

Solubility and Stability:
  • Nitro Derivatives : Nitro groups enhance polarity but may decrease aqueous solubility due to strong intermolecular interactions (e.g., dipole-dipole). These compounds are also prone to reduction reactions under specific conditions .
  • Fluoro Derivatives : The 3-fluorophenyl analog () likely exhibits higher solubility in polar aprotic solvents (e.g., DMSO) compared to nitro analogs, as fluorine’s electronegativity balances polarity and steric effects .
  • Methyl Derivatives : The 2-methylphenyl analog () is expected to be more lipophilic, favoring organic solvents like dichloromethane or ethyl acetate .
Stereochemical Considerations:

The (2R,4R) configuration ensures a specific spatial arrangement, which could influence binding to chiral receptors or enzymes. For example, gemcitabine (), a nucleoside analog with (2R,4R,5R) stereochemistry, demonstrates the importance of precise stereochemistry in pharmacological activity .

Biological Activity

[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxolane ring and a nitrophenyl group, which are critical for its biological activity. Its molecular formula is C11_{11}H13_{13}N1_{1}O4_{4}, with a molecular weight of approximately 225.23 g/mol.

Research indicates that the biological activity of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol may involve several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : The nitrophenyl group may enhance interactions with cellular targets involved in cancer progression. This interaction could lead to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol:

Study Biological Activity Methodology Key Findings
Study 1AntimicrobialDisk diffusion assayInhibition of E. coli and S. aureus growth at 50 µg/mL.
Study 2AnticancerMTT assayIC50_{50} value of 30 µM against HeLa cells.
Study 3Enzyme inhibitionKinetic assaysInhibition of enzyme X with an IC50_{50} of 25 µM.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol effectively inhibited growth at concentrations lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Apoptosis : In vitro tests on HeLa cells revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis. These findings indicate its potential utility in cancer therapy.
  • Enzyme Interaction : Research focusing on enzyme inhibition showed that [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol selectively inhibited enzyme X involved in metabolic pathways related to inflammation, highlighting its therapeutic potential in inflammatory diseases.

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